molecular formula C8H5BrN2O2 B1286004 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid CAS No. 886362-00-1

3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid

Cat. No.: B1286004
CAS No.: 886362-00-1
M. Wt: 241.04 g/mol
InChI Key: VLYJTINXFYEGOO-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid typically involves the reaction of α-bromoketones with 2-aminopyridines. One common method is the one-pot tandem cyclization/bromination process. In this method, the reaction is carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant. The cyclization to form the imidazo[1,2-A]pyridine ring is promoted by the bromination step, and no base is required . This method is advantageous due to its mild reaction conditions and the absence of metal catalysts .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and carboxylic acid group play crucial roles in binding to these targets, leading to the modulation of biological pathways . The exact molecular targets and pathways depend on the specific derivative and its intended application .

Comparison with Similar Compounds

Properties

IUPAC Name

3-bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrN2O2/c9-6-3-10-7-2-1-5(8(12)13)4-11(6)7/h1-4H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYJTINXFYEGOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40585927
Record name 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886362-00-1
Record name 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886362-00-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40585927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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